1,4-Bis(3-aminophenoxy)benzene
Overview
Description
1,4-Bis(3-aminophenoxy)benzene is an organic compound with the chemical formula C18H16N2O2. It is a white solid with low solubility in water but can dissolve in some organic solvents. This compound is often used as a synthetic intermediate for certain polymers, such as polyamide, polyimide, and polyamide ether, which have good mechanical properties and thermal stability .
Preparation Methods
1,4-Bis(3-aminophenoxy)benzene can be synthesized through the condensation reaction of hydroquinone with m-dinitrobenzene in the presence of a base, such as sodium hydroxide, using an aprotic polar solvent like N-methylformamide. The product of this reaction is 1,4-bis(3-nitrophenoxy)benzene, which is then reduced to obtain this compound. The reduction can be carried out using catalytic reduction or reduction with hydrazine .
Chemical Reactions Analysis
1,4-Bis(3-aminophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrazine, and nucleophiles for substitution reactions
Scientific Research Applications
1,4-Bis(3-aminophenoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: It is used in the development of materials for biomedical applications due to its biocompatibility.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of heat-resistant polymers, which are essential in electronics and aerospace industries
Mechanism of Action
The mechanism of action of 1,4-Bis(3-aminophenoxy)benzene involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymer networks. The aromatic rings and ether linkages in its structure provide rigidity and thermal stability, making it suitable for high-performance applications. The compound’s reactivity with various functional groups allows it to participate in multiple chemical reactions, enhancing its versatility .
Comparison with Similar Compounds
1,4-Bis(3-aminophenoxy)benzene can be compared with similar compounds such as:
1,3-Bis(3-aminophenoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and properties.
1,3-Bis(4-aminophenoxy)benzene: Another similar compound with different substitution patterns, affecting its chemical behavior and applications.
1,4-Bis(4-aminophenoxy)benzene: This compound has a different substitution pattern, which influences its thermal and mechanical properties .
This compound stands out due to its unique combination of aromatic rings and ether linkages, providing a balance of rigidity, thermal stability, and reactivity, making it highly valuable in various high-performance applications.
Properties
IUPAC Name |
3-[4-(3-aminophenoxy)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552270 | |
Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59326-56-6 | |
Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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